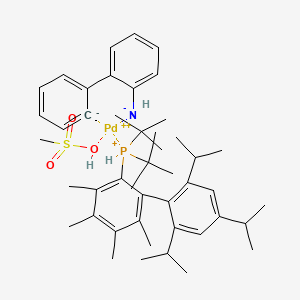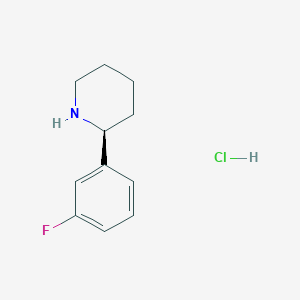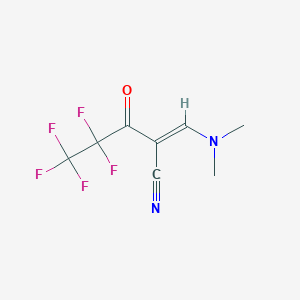
Dibromomanganese;oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Manganese(II) bromide, tetrahydrofuran adduct, 98%” is a chemical compound with the linear formula MnBr2(C4H8O)2 . It is generally available in most volumes and high purity, submicron and nanopowder forms may be considered . It is an important raw material and intermediate used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “Manganese(II) bromide, tetrahydrofuran adduct, 98%” is represented by the linear formula MnBr2(C4H8O)2 . The molecular weight of the compound is 358.96 g/mol .Physical and Chemical Properties Analysis
“Manganese(II) bromide, tetrahydrofuran adduct, 98%” appears as a light orange-pink powder . The exact mass of the compound is 358.8877 g/mol . Unfortunately, information on other physical and chemical properties like melting point, boiling point, density, and solubility in water are not available .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
Manganese(II) bromide has been utilized in catalysis, specifically in the borylation of unactivated alkyl chlorides. This method, involving manganese(II) bromide and tetramethylethylenediamine (TMEDA), allows for the efficient synthesis of primary, secondary, and tertiary boronic esters from chlorides, which were previously difficult to achieve. The process is notable for its high yield and low catalyst loading requirements, showcasing manganese(II) bromide's potential in organic synthesis (Atack & Cook, 2016).
Role in Water Treatment
In the context of water treatment, manganese(II) bromide plays a role in the oxidation of dissolved manganese(II) during chlorination. This is particularly relevant in bromide-containing waters, where the presence of reactive bromine species formed from bromide and chlorine significantly influences the oxidation rate of manganese. This finding is crucial for understanding and optimizing Mn(II) removal in water treatment processes (Allard et al., 2013).
Coordination Chemistry
Manganese(II) bromide complexes have been studied for their ability to coordinate with various small molecules and ligands. This includes the synthesis of complexes with long-chain phosphines and their reversible reaction with molecular oxygen, both in solid state and in solution. These studies provide insights into the coordination behavior and potential applications of manganese(II) bromide in areas such as catalysis and materials science (Barratt, Gott, & McAuliffe, 1988).
Photoluminescence
Research has also explored the photoluminescent properties of manganese(II) bromide complexes. Tetrahedral complexes with specific ligands have shown significant luminescence in the green region when excited with UV light. These findings suggest potential applications of manganese(II) bromide in areas like luminescent materials and optical technologies (Bortoluzzi et al., 2020).
Safety and Hazards
“Manganese(II) bromide, tetrahydrofuran adduct, 98%” is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of swallowing, rinse mouth and do not induce vomiting . If it comes in contact with skin, wash with plenty of water .
Mécanisme D'action
Target of Action
Manganese(II) bromide, tetrahydrofuran adduct is a chemical compound with the formula MnBr2(C4H8O)2 . It is primarily used in the field of chemistry as a reagent. The primary targets of this compound are organic molecules where it acts as a catalyst or a reactant in various chemical reactions.
Propriétés
IUPAC Name |
dibromomanganese;oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O.2BrH.Mn/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFLXXISYMYNGB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.[Mn](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2MnO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
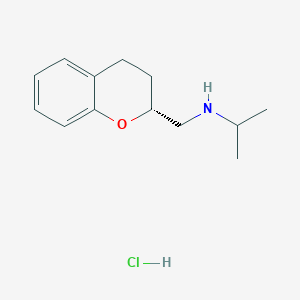
![methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate](/img/structure/B6308391.png)
![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)
![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)
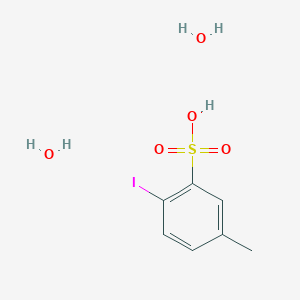

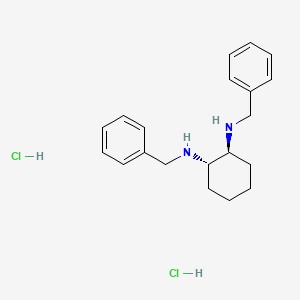

![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)
